Octyl 4-Methoxycinnamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

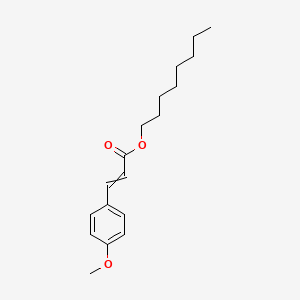

Structure

2D Structure

3D Structure

Properties

CAS No. |

96436-87-2 |

|---|---|

Molecular Formula |

C18H26O3 |

Molecular Weight |

290.4 g/mol |

IUPAC Name |

octyl 3-(4-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C18H26O3/c1-3-4-5-6-7-8-15-21-18(19)14-11-16-9-12-17(20-2)13-10-16/h9-14H,3-8,15H2,1-2H3 |

InChI Key |

PCQLCJLFQGMYHD-UHFFFAOYSA-N |

SMILES |

CCCCCCCCOC(=O)C=CC1=CC=C(C=C1)OC |

Canonical SMILES |

CCCCCCCCOC(=O)C=CC1=CC=C(C=C1)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Octyl 4-Methoxycinnamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of octyl 4-methoxycinnamate, a widely used organic UVB filter in sunscreens and other cosmetic formulations. This document details experimental methodologies for the determination of these properties and presents quantitative data in a structured format for ease of comparison.

Core Physicochemical Data

This compound, also known as octinoxate, is the ester formed from methoxycinnamic acid and 2-ethylhexanol. It is a clear, oil-soluble liquid that is effective in absorbing UVB radiation.[1] The key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 2-ethylhexyl (2E)-3-(4-methoxyphenyl)prop-2-enoate | [2] |

| Synonyms | Octinoxate, Ethylhexyl methoxycinnamate, Parsol MCX, Uvinul MC80 | [2][3] |

| CAS Number | 5466-77-3 | [4][5] |

| Molecular Formula | C₁₈H₂₆O₃ | [1][4][5][6][7] |

| Molecular Weight | 290.40 g/mol | [1][4][5][7] |

| Appearance | Clear, colorless to pale yellow viscous liquid | [1][4][5] |

| Odor | Practically odorless | [4] |

| Melting Point | < -25 °C | [2][5] |

| Boiling Point | 198-200 °C | [2][5] |

| Density | 1.009 g/cm³ | [5] |

| Water Solubility | <0.1 g/100 mL at 27 °C (practically insoluble) | [4][5] |

| Solubility in Organic Solvents | Soluble in ethanol, methanol, chloroform, oils, and other organic solvents | [5][8][9] |

| UV Absorption Maximum (λmax) | Approximately 310 nm | [2][10] |

| LogP (Octanol-Water Partition Coefficient) | 5.8 | [4] |

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound. These protocols are based on established standard methods and research publications.

Determination of Melting Point

The melting point of this compound is below standard room temperature. A standard method for determining the melting point of such liquids is outlined in the United States Pharmacopeia (USP) <741>, Class Ia.

Protocol:

-

Sample Preparation: A sample of this compound is cooled to a solid state.

-

Apparatus: A capillary melting point apparatus is used.

-

Procedure: The solidified sample is introduced into a capillary tube. The apparatus is cooled to at least 5°C below the expected melting point. The temperature is then increased at a rate of 1 ± 0.5 °C per minute.

-

Data Recording: The temperature at which the substance is observed to collapse against the side of the capillary tube (onset of melting) and the temperature at which the substance becomes completely liquid are recorded. For this compound, this will be a range below -25 °C.[2][5]

Determination of Boiling Point

The boiling point is determined using a method consistent with the OECD Guideline 103. Given that this compound can decompose at higher temperatures, the determination is typically performed under reduced pressure.

Protocol:

-

Apparatus: A dynamic method apparatus, which allows for the determination of vapor pressure, is suitable. This consists of a boiling flask, a condenser, a pressure measurement device, and a temperature sensor.

-

Procedure: A sample of this compound is placed in the boiling flask. The pressure in the apparatus is reduced to a specific value. The sample is heated, and the temperature at which it boils is recorded at that pressure. This is repeated for several pressure points.

-

Data Analysis: The vapor pressure-temperature data is used to determine the normal boiling point (the boiling point at 101.325 kPa).

Determination of Density

The density of the viscous liquid this compound can be determined using a digital density meter, following a standard test method such as ASTM D4052.

Protocol:

-

Apparatus: A digital density meter with an oscillating U-tube is used.

-

Calibration: The instrument is calibrated using two reference standards of known density, such as dry air and distilled water.

-

Procedure: A small volume (approximately 1-2 mL) of this compound is introduced into the sample tube. The instrument measures the change in the oscillation frequency of the tube caused by the sample's mass.

-

Data Acquisition: The instrument's software calculates and displays the density of the sample at the test temperature.

Determination of Water Solubility

The water solubility of this compound is determined following the OECD Guideline 105, which is suitable for substances with low solubility.

Protocol:

-

Method: The flask method is appropriate for substances with solubility above 10⁻² g/L.

-

Procedure: An excess amount of this compound is added to a flask containing purified water. The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Sample Analysis: After equilibrium is reached, the solution is centrifuged or filtered to remove undissolved substance. The concentration of this compound in the aqueous phase is then determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of Solubility in Organic Solvents

A general shake-flask method can be employed to determine the solubility of this compound in various organic solvents.

Protocol:

-

Procedure: An excess amount of this compound is added to a series of vials, each containing a known volume of a different organic solvent (e.g., ethanol, methanol, chloroform).

-

Equilibration: The vials are sealed and agitated at a constant temperature until equilibrium is reached.

-

Analysis: The saturated solutions are filtered, and the concentration of this compound in each solvent is determined using an appropriate analytical technique, such as UV-Vis spectrophotometry or HPLC.

Determination of UV Absorption Spectrum

The UV absorption spectrum and the maximum absorption wavelength (λmax) are determined using a UV-Vis spectrophotometer.

Protocol:

-

Solvent Selection: A suitable solvent that does not absorb in the UV region of interest and in which this compound is soluble is chosen. Methanol is a common choice.

-

Sample Preparation: A stock solution of this compound in the chosen solvent is prepared at a known concentration (e.g., 0.8 mg/mL). This stock solution is then serially diluted to prepare a series of solutions with concentrations within the linear range of the spectrophotometer (e.g., 4-12 µg/mL).

-

Measurement: The absorbance of each solution is measured over the UV range (typically 200-400 nm) using the solvent as a blank.

-

Data Analysis: The wavelength at which the maximum absorbance occurs is identified as the λmax. A calibration curve of absorbance versus concentration can also be generated.

Visualizations

The following diagrams illustrate key workflows related to this compound.

Synthesis of this compound

A common method for the synthesis of this compound is the Heck reaction, which involves the coupling of an aryl halide with an alkene.

Caption: Workflow for the synthesis of this compound via the Heck reaction.

Analytical Workflow for Quantification in Sunscreen

This diagram outlines the steps for determining the concentration of this compound in a sunscreen formulation using UV-Vis spectrophotometry.

Caption: Analytical workflow for the quantification of this compound in a sunscreen product.

References

- 1. filab.fr [filab.fr]

- 2. oecd.org [oecd.org]

- 3. oecd.org [oecd.org]

- 4. psgraw.com [psgraw.com]

- 5. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 6. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 7. store.astm.org [store.astm.org]

- 8. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 9. search.library.brandeis.edu [search.library.brandeis.edu]

- 10. laboratuar.com [laboratuar.com]

octyl 4-methoxycinnamate spectroscopic data (UV, IR, NMR)

An In-depth Technical Guide to the Spectroscopic Profile of Octyl 4-Methoxycinnamate

This technical guide provides a comprehensive overview of the spectroscopic data for this compound (also known as octinoxate (B1216657) or 2-ethylhexyl 4-methoxycinnamate), a widely used UV-B filter in sunscreens and other cosmetic products. The document is intended for researchers, scientists, and professionals in drug development, offering detailed data from Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, alongside the experimental protocols for these analyses.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is fundamental in characterizing the electronic transitions within a molecule. For this compound, this technique is crucial for confirming its efficacy as a UV absorber. The molecule's chromophore, the p-methoxycinnamate group, contains conjugated π-bonds that absorb strongly in the UV region.

UV-Vis Spectroscopic Data

The absorption profile of this compound is characterized by strong absorbance in the UV-B range.

| Parameter | Value | Solvent |

| λmax 1 | ~310 nm | General[1][2] |

| λmax 2 | ~225 nm | Methanol[3] |

| Molar Extinction Coefficient (ε) at 311 nm | 23,300 mol⁻¹ cm⁻¹ | Not Specified[2] |

Note: The maximum absorption wavelength (λmax) can vary slightly depending on the solvent used.

Experimental Protocol for UV-Vis Spectroscopy

This protocol outlines the general procedure for obtaining a UV-Vis absorption spectrum.

-

Instrumentation : A dual-beam UV-Visible spectrophotometer is typically employed.[4]

-

Sample Preparation :

-

Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent, such as methanol (B129727) or ethanol.

-

From the stock solution, create a dilution to a concentration that falls within the linear range of the instrument (e.g., 4-12 µg/ml in methanol).[5]

-

-

Blank Preparation : Use the same solvent used for the sample as the reference or "blank" to calibrate the spectrophotometer.[6]

-

Measurement :

-

Place the blank solution in the reference cuvette holder and the sample solution in the sample cuvette holder.

-

Perform a baseline correction with the blank solvent across the desired wavelength range (e.g., 200-400 nm).[7]

-

Scan the sample to obtain the absorption spectrum, which is a plot of absorbance versus wavelength.[7] The peak absorbance is recorded as λmax.

-

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to vibrational excitations of covalent bonds.[8]

IR Spectroscopic Data

The IR spectrum of this compound reveals key functional groups, including the ester, alkene, and aromatic ether moieties.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3000-2850 | C-H Stretch | Aliphatic (Octyl chain) |

| ~1712 | C=O Stretch | α,β-Unsaturated Ester[3] |

| ~1635 | C=C Stretch | Alkene |

| ~1600, ~1510 | C=C Stretch | Aromatic Ring |

| ~1251 | C-O Stretch | Aryl-Alkyl Ether[3] |

| ~1168 | C-O Stretch | Ester[3] |

Experimental Protocol for IR Spectroscopy

As this compound is a viscous liquid, its IR spectrum can be conveniently measured as a thin film.

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used.[9]

-

Sample Preparation (Neat Liquid Film) :

-

Ensure the salt plates (typically NaCl or KBr, which are transparent to IR radiation) are clean and dry.[8]

-

Place one to two drops of pure this compound onto the surface of one salt plate.[10]

-

Carefully place the second salt plate on top, creating a thin liquid film sandwiched between the plates.[10]

-

-

Measurement :

-

Place the salt plate "sandwich" into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the ambient air.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives data on the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.

NMR Spectroscopic Data

The following data are predicted for this compound dissolved in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard. Chemical shifts (δ) are reported in parts per million (ppm).

¹H NMR Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.65 | d, J ≈ 16.0 Hz | 1H | Vinylic H (trans, adjacent to C=O) |

| ~7.48 | d, J ≈ 8.8 Hz | 2H | Aromatic H (ortho to C=C) |

| ~6.90 | d, J ≈ 8.8 Hz | 2H | Aromatic H (ortho to OCH₃) |

| ~6.30 | d, J ≈ 16.0 Hz | 1H | Vinylic H (trans, adjacent to Ar) |

| ~4.10 | d, J ≈ 5.5 Hz | 2H | -O-CH₂ -CH(CH₂CH₃)(CH₂)₃CH₃ |

| ~3.83 | s | 3H | -OCH₃ |

| ~1.65 | m | 1H | -O-CH₂-CH (CH₂CH₃)(CH₂)₃CH₃ |

| ~1.40-1.25 | m | 8H | -CH(CH₂CH₃)(CH₂ )₃CH₃ |

| ~0.90 | m | 6H | -CH(CH₂CH₃ )(CH₂)₃CH₃ |

¹³C NMR Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~167.5 | C =O (Ester) |

| ~161.5 | Aromatic C -OCH₃ |

| ~144.5 | Vinylic C H (adjacent to Ar) |

| ~129.8 | Aromatic C H (ortho to C=C) |

| ~127.0 | Aromatic C (ipso to C=C) |

| ~115.8 | Vinylic C H (adjacent to C=O) |

| ~114.4 | Aromatic C H (ortho to OCH₃) |

| ~67.5 | -O-CH₂ - |

| ~55.4 | -OCH₃ |

| ~39.0 | -CH (CH₂CH₃)- |

| ~30.5, 29.0, 23.8, 23.0 | -CH₂ - groups of octyl chain |

| ~14.1, 11.0 | -CH₃ groups of octyl chain |

Experimental Protocol for NMR Spectroscopy

This protocol provides a general method for preparing a sample for NMR analysis.[11]

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Sample Preparation :

-

Weigh approximately 5-10 mg of this compound and dissolve it in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[11]

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.

-

Transfer the solution into a clean NMR tube.

-

-

Measurement :

-

Insert the NMR tube into the spectrometer's probe.

-

The instrument is "locked" onto the deuterium (B1214612) signal of the solvent and "shimmed" to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum. This is typically a rapid process.

-

Acquire the ¹³C NMR spectrum. This requires a longer acquisition time due to the low natural abundance of the ¹³C isotope.[12] Additional experiments like DEPT can be run to aid in assigning carbon multiplicities (CH, CH₂, CH₃).

-

Spectroscopic Analysis Workflow

The combined use of these spectroscopic techniques provides a powerful workflow for the structural confirmation and quality control of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. Octyl methoxycinnamate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. ijcc.chemoprev.org [ijcc.chemoprev.org]

- 4. agilent.com [agilent.com]

- 5. researchgate.net [researchgate.net]

- 6. engineering.purdue.edu [engineering.purdue.edu]

- 7. longdom.org [longdom.org]

- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. webassign.net [webassign.net]

- 11. benchchem.com [benchchem.com]

- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

An In-depth Technical Guide to the UV Absorption Mechanism of Octyl 4-Methoxycinnamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octyl 4-methoxycinnamate (OMC), also known as octinoxate, is a widely utilized organic UVB filter in sunscreen and other personal care products. Its efficacy in absorbing harmful ultraviolet radiation is intrinsically linked to its molecular structure and photochemical behavior. This technical guide provides a comprehensive overview of the core mechanisms governing the UV absorption of OMC, including its electronic structure, excited-state dynamics, and primary photodegradation pathways. Detailed experimental protocols for studying these phenomena are provided, alongside a compilation of key quantitative data. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the complex processes involved. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of photoprotection and the development of photostable cosmetic and pharmaceutical formulations.

Introduction

The primary function of any sunscreen agent is to absorb or reflect UV radiation, thereby preventing it from penetrating the skin and causing cellular damage. This compound is a prominent organic UVB filter, prized for its strong absorption in the 280-320 nm range. The key to its function lies in the conjugated π-electron system of the p-methoxycinnamic acid chromophore. This extended conjugation allows for the absorption of high-energy UVB photons, leading to the excitation of electrons to higher energy orbitals. The subsequent dissipation of this absorbed energy is a critical aspect of its photoprotective mechanism and is the central focus of this guide.

The Core Mechanism of UV Absorption

The UV absorption process in this compound is initiated by the transition of a π electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). This is primarily a π → π* electronic transition. Upon absorption of a UVB photon, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁), which is believed to possess significant ¹ππ* character.

From the S₁ excited state, the molecule can undergo several relaxation processes to dissipate the absorbed energy:

-

Internal Conversion (IC): A non-radiative process where the molecule rapidly relaxes back to the ground state, converting the absorbed energy into vibrational energy (heat). This is considered a major deactivation pathway for many cinnamate (B1238496) derivatives.

-

Fluorescence: A radiative process involving the emission of a photon as the molecule returns to the ground state. For OMC, fluorescence is generally a minor deactivation pathway.

-

Intersystem Crossing (ISC): A non-radiative transition from the excited singlet state (S₁) to a lower-energy excited triplet state (T₁). The T₁ state of OMC is thought to have predominantly ³ππ* character.

-

Photoisomerization: A key photochemical reaction where the absorbed energy induces a rotation around the ethylenic double bond, leading to the conversion of the thermodynamically more stable trans (E) isomer to the cis (Z) isomer. This process is reversible, and upon continuous irradiation, a photostationary state is reached, which is a mixture of the two isomers.

The photostability of OMC is a crucial factor in its effectiveness as a sunscreen. While the trans-to-cis isomerization is the predominant photodegradation pathway, other irreversible reactions, such as photodimerization, can occur, particularly in aggregated states.

Quantitative Data

The following table summarizes key quantitative data related to the UV absorption and photochemical properties of this compound.

| Parameter | Value | Solvent | Reference |

| λmax (trans-OMC) | ~310-311 nm | Protic solvents (e.g., Methanol, Ethanol) | [1] |

| ~290 nm | Non-polar solvents (e.g., Cyclohexane) | [1] | |

| λmax (cis-OMC) | ~301 nm | Protic solvents | [2] |

| Molar Absorptivity (ε) of trans-OMC at λmax | ~23,300 M⁻¹cm⁻¹ | Methanol | [2] |

| Molar Absorptivity (ε) of cis-OMC at λmax | ~12,600 M⁻¹cm⁻¹ | Methanol | [2] |

| Triplet State (T₁) Lifetime | Varies with environment | Ethanol at 77K |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the UV absorption mechanism of this compound.

Monitoring Photoisomerization using UV-Vis Spectroscopy

Objective: To monitor the change in the UV absorption spectrum of OMC upon irradiation, indicative of trans-to-cis photoisomerization.

Materials:

-

This compound (analytical grade)

-

Spectroscopic grade solvent (e.g., methanol, cyclohexane)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

-

UV irradiation source (e.g., solar simulator, mercury lamp with appropriate filters)

-

Stirring plate and stir bar

Procedure:

-

Prepare a stock solution of OMC in the chosen solvent at a known concentration (e.g., 10⁻⁵ M).

-

Transfer an aliquot of the solution to a quartz cuvette and place it in the UV-Vis spectrophotometer.

-

Record the initial absorption spectrum of the solution (this will be predominantly the trans-isomer).

-

Remove the cuvette from the spectrophotometer and place it in front of the UV irradiation source. Ensure the solution is continuously stirred during irradiation.

-

Irradiate the sample for a defined period (e.g., 30 seconds).

-

Immediately after irradiation, place the cuvette back into the spectrophotometer and record the absorption spectrum.

-

Repeat steps 5 and 6 for incremental irradiation times until no further significant changes in the spectrum are observed, indicating that a photostationary state has been reached.

-

Analyze the spectral changes, noting the decrease in absorbance at the λmax of the trans-isomer and the appearance of isosbestic points, which are characteristic of a two-component system (trans and cis isomers).

Separation and Quantification of trans and cis Isomers by HPLC

Objective: To separate and quantify the relative amounts of trans- and cis-OMC in a sample before and after UV irradiation.

Materials:

-

UV-irradiated and non-irradiated OMC solutions

-

HPLC system with a UV detector

-

Reversed-phase C18 column

-

Mobile phase (e.g., methanol/water or acetonitrile/water mixture)

-

Standards of pure trans-OMC and, if available, pure cis-OMC

Procedure:

-

Prepare the mobile phase and equilibrate the HPLC system.

-

Inject a known volume of the non-irradiated OMC solution onto the column.

-

Run the chromatogram and identify the peak corresponding to the trans-isomer based on its retention time (and by running a standard if available).

-

Inject a known volume of the UV-irradiated OMC solution (at photostationary state).

-

Identify the peaks for both the trans- and cis-isomers. The cis-isomer typically has a different retention time than the trans-isomer.

-

Quantify the area under each peak. The relative amounts of the two isomers can be determined from the peak areas, assuming their response factors at the detection wavelength are known or similar. For more accurate quantification, a calibration curve for each isomer should be prepared.

Investigation of Excited-State Dynamics using Transient Absorption Spectroscopy

Objective: To probe the transient species formed upon UV excitation of OMC and to determine the lifetimes of its excited states.

Principle: This is a pump-probe technique. A short, intense "pump" pulse excites the sample, and a weaker "probe" pulse, delayed in time, measures the change in absorption of the sample due to the transient excited species.

General Protocol:

-

A solution of OMC is placed in a sample cell.

-

An ultrafast laser system is used to generate both the pump and probe pulses. The pump pulse is tuned to a wavelength that is strongly absorbed by OMC (e.g., in the UVB region). The probe is typically a broadband white-light continuum pulse.

-

The pump pulse excites a significant fraction of the OMC molecules to the S₁ state.

-

The probe pulse passes through the sample at a specific time delay after the pump pulse.

-

The change in the absorbance of the probe light is measured as a function of wavelength and time delay.

-

By varying the time delay between the pump and probe pulses, the formation and decay of transient absorbing species (e.g., the S₁ state, T₁ state) can be monitored on femtosecond to nanosecond timescales.

-

The collected data is then analyzed to extract kinetic information, such as the lifetimes of the excited states.

Computational Modeling of Electronic Structure and Excited States

Objective: To theoretically investigate the electronic transitions, molecular orbitals, and potential energy surfaces of OMC to complement experimental findings.

Methodology (using Density Functional Theory - DFT):

-

Geometry Optimization: The ground-state geometries of both trans- and cis-OMC are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

-

Frequency Calculation: A frequency calculation is performed on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies).

-

Excited State Calculation: Time-dependent DFT (TD-DFT) is then used to calculate the vertical excitation energies and oscillator strengths for the electronic transitions from the ground state to various excited states. This allows for the theoretical prediction of the UV-Vis absorption spectrum.

-

Molecular Orbital Analysis: The molecular orbitals involved in the electronic transitions (e.g., HOMO, LUMO) are visualized and analyzed to understand the nature of the excitations (e.g., π → π*).

-

Potential Energy Surface Scanning (Optional): To investigate the photoisomerization pathway, the potential energy surface along the torsional angle of the ethylenic double bond can be scanned in the first excited state. This can help to identify conical intersections, which are points where the potential energy surfaces of two electronic states cross and facilitate non-radiative decay back to the ground state, leading to either the trans or cis isomer.

Visualizations

The following diagrams illustrate the key processes involved in the UV absorption and subsequent relaxation of this compound.

Caption: Photochemical pathways of this compound following UV absorption.

Caption: A generalized experimental workflow for studying OMC photochemistry.

Conclusion

The UV absorption mechanism of this compound is a multifaceted process governed by its electronic structure and the dynamic interplay of photophysical and photochemical relaxation pathways. The primary absorption of UVB radiation leads to a π → π* transition, populating an excited singlet state. While internal conversion provides an efficient means of dissipating this energy as heat, the competing process of trans-to-cis photoisomerization is a key factor influencing its overall photostability and long-term efficacy as a UV filter. A thorough understanding of these mechanisms, facilitated by the experimental and computational techniques outlined in this guide, is paramount for the rational design of more robust and effective photoprotective agents for dermatological and pharmaceutical applications.

References

An In-depth Technical Guide to the Synthesis of Octyl 4-Methoxycinnamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for octyl 4-methoxycinnamate (OMC), a widely used UV-B filter in sunscreens and other cosmetic products. The document details various synthetic routes, including Fischer esterification, transesterification, and palladium-catalyzed coupling reactions, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate understanding and replication.

Overview of Synthetic Strategies

The synthesis of this compound, also known as octinoxate (B1216657) or 2-ethylhexyl 4-methoxycinnamate, can be achieved through several chemical pathways. The choice of method often depends on factors such as the availability of starting materials, desired yield and purity, scalability, and economic viability. The most common strategies involve the formation of an ester bond between a 4-methoxycinnamic acid derivative and 2-ethylhexanol.

The core synthetic approaches include:

-

Fischer-Speier Esterification: The direct acid-catalyzed reaction of 4-methoxycinnamic acid with 2-ethylhexanol.

-

Transesterification: The conversion of a more readily available ester of 4-methoxycinnamic acid (e.g., ethyl or methyl ester) to the desired octyl ester.

-

Heck Coupling: A palladium-catalyzed reaction between an aryl halide (like 4-bromoanisole (B123540) or 4-iodoanisole) and octyl acrylate (B77674).

-

Enzymatic Synthesis: The use of lipases as biocatalysts for the esterification reaction, offering a greener alternative.

-

Alternative Methods: Including the Verley-Doebner modification of the Knoevenagel condensation to first produce the cinnamic acid precursor, and methods utilizing titanium tetrachloride catalysts.

Comparative Data of Synthesis Methods

The following tables summarize quantitative data from various reported synthesis methods for this compound, allowing for a clear comparison of reaction conditions and outcomes.

Table 1: Fischer-Speier Esterification and Transesterification Methods

| Method | Starting Materials | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Esterification | 4-methoxycinnamic acid, n-octanol | HCl | - | 110-140 | 3 | 71.60 | [1] |

| Transesterification | Ethyl 4-methoxycinnamate, n-octanol | H₂SO₄ | - | 150 | 7.5 | 87.40 | |

| Transesterification | Ethyl 4-methoxycinnamate, 2-ethylhexanol | p-toluenesulfonic acid | - | 150 | 6 | 93 | [2] |

| Enzymatic Esterification | p-methoxycinnamic acid, 2-ethylhexanol | Novozym 435 | - | 80 | 24 | 90 | [3] |

Table 2: Palladium-Catalyzed Heck Coupling Methods

| Aryl Halide | Acrylate | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |

| 4-bromoanisole | Octyl acrylate | 5% Pd/C | Na₂CO₃ | N-methylpyrrolidone (NMP) | 180 | 2 | 96 (Conversion) / 86 (Yield) | [4][5] |

| 4-bromoanisole | Octyl acrylate | Pd(OAc)₂, PPh₃ | NaHCO₃ | Dimethylformamide (DMF) | 120-125 | 18 | - | [4][5] |

| 4-iodoanisole | 2-ethylhexyl acrylate | Pd(OAc)₂, Ligand 1 | NEt₃ | Water | 40 | 12 | 95 (Yield) | |

| 4-iodoanisole | 2-ethylhexyl acrylate | Palladium on support | Trialkylamine | - | 100-140 | - | - | [6] |

Reaction Mechanisms and Pathways

The underlying mechanisms for the primary synthetic routes are crucial for optimizing reaction conditions and troubleshooting.

Fischer-Speier Esterification Mechanism

This is a classic acid-catalyzed equilibrium reaction. The mechanism involves the protonation of the carboxylic acid carbonyl group, making it more electrophilic for nucleophilic attack by the alcohol.

Caption: Mechanism of Fischer-Speier Esterification.

Heck Coupling Catalytic Cycle

The Heck reaction involves a palladium catalyst to couple an aryl halide with an alkene. The mechanism is a catalytic cycle involving oxidative addition, migratory insertion, and reductive elimination.

Caption: Catalytic Cycle of the Heck Coupling Reaction.

Detailed Experimental Protocols

This section provides detailed methodologies for key synthesis experiments.

Protocol 1: Synthesis via Transesterification

This protocol is adapted from a procedure reacting ethyl p-methoxycinnamate with n-octanol.

Materials:

-

Ethyl p-methoxycinnamate (500 mg)

-

n-Octanol (10 mL)

-

Concentrated sulfuric acid (0.5 mL)

-

n-Hexane

-

Silica (B1680970) gel G60 F254

-

Eluent: n-hexane:ethyl acetate (B1210297):acetone (65:15:5)

Procedure:

-

Combine 500 mg of ethyl p-methoxycinnamate, 10 mL of n-octanol, and 0.5 mL of sulfuric acid in a round-bottom flask.

-

Swirl the flask until all the solid dissolves.

-

Reflux the mixture for 7.5 hours at a temperature of 150°C.

-

After cooling, remove residual reagents via fractional distillation under vacuum.

-

Extract the residue with n-hexane.

-

Purify the obtained extract using column chromatography with silica gel as the stationary phase and n-hexane:ethyl acetate:acetone (65:15:5) as the eluent.

-

Collect the fractions containing the product and evaporate the solvent to obtain this compound.

Protocol 2: Synthesis via Heck Coupling

This protocol is based on a patented process reacting p-bromoanisole with octyl acrylate.[4][5]

Materials:

-

p-Bromoanisole (PBA, 187 g, 1 mole)

-

Octyl acrylate (OA, 228 mL, 1.1 mole)

-

Sodium carbonate (57.7 g, 0.54 mole)

-

5% Palladium on carbon (Pd/C) catalyst (5.13 g)

-

N-methylpyrrolidone (NMP, 430 mL)

-

Nitrogen gas

Procedure:

-

In a 1-liter, 4-necked glass reactor equipped with a stirrer, add 430 mL of NMP, 187 g of p-bromoanisole, 57.7 g of sodium carbonate, and 228 mL of octyl acrylate.

-

Add 5.13 g of the 5% Pd/C catalyst to the mixture.

-

Flush the reactor with nitrogen for 15 minutes at ambient temperature.

-

Heat the reaction mixture to 180°C under a nitrogen atmosphere with vigorous stirring for 2 hours.

-

Monitor the reaction progress (e.g., by GC) until conversion is complete (reported as 96%).

-

Cool the reaction mixture to 90°C and filter through a frit to recover the catalyst.

-

Remove the NMP solvent under reduced pressure (e.g., 170-180°C / 25 mm Hg).

-

Distill off unreacted starting materials.

-

Purify the final product by fractional distillation under high vacuum (e.g., 186°C / 0.6 mbar) to yield highly pure this compound.

Protocol 3: Two-Step Synthesis via Knoevenagel Condensation and Esterification

This process first synthesizes 4-methoxycinnamic acid, which is then esterified.[7]

Step 1: Synthesis of 4-Methoxycinnamic Acid

-

In a 25-mL round-bottomed flask, dissolve 4-methoxybenzaldehyde (B44291) (0.804 mL), malonic acid (1.75 g), and β-alanine (0.10 g) in pyridine (B92270) (3.0 mL).

-

Heat the solution under reflux for 90 minutes.

-

Cool the mixture to room temperature, then place it in an ice bath.

-

Slowly add 8.0 mL of concentrated HCl. A white precipitate will form.

-

Collect the precipitate by vacuum filtration, wash with cold water (2 x 10 mL), and dry thoroughly.

-

Recrystallize the product from absolute ethanol.

Step 2: Esterification to form Ethyl 4-Methoxycinnamate (analogous for Octyl)

-

Dissolve the dried 4-methoxycinnamic acid (0.60 g) in 10 mL of dry N,N-dimethylformamide (DMF).

-

Add cesium carbonate (1.65 g) followed by the alkyl halide (e.g., iodoethane (B44018) for ethyl ester, or a suitable octyl halide for the target product).

-

Cap the flask and stir the mixture vigorously at 50°C for one hour.

-

Quench the reaction by adding 1.0 M HCl (4.0 mL).

-

Decant the liquid and extract with a 3:1 mixture of hexanes/ethyl acetate (2 x 10 mL) to isolate the ester.

Experimental and Synthetic Workflow

The general workflow for the synthesis, purification, and analysis of this compound is outlined below.

Caption: General workflow for OMC synthesis and purification.

References

- 1. Bot Verification [rasayanjournal.co.in]

- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 3. Enzymatic Synthesis of Cinnamic Acid Derivatives | Semantic Scholar [semanticscholar.org]

- 4. EP0509426A2 - Process for the preparation of octyl methoxy cinnamate - Google Patents [patents.google.com]

- 5. Process for the preparation of octyl methoxy cinnamate - Patent 0509426 [data.epo.org]

- 6. EP0511205A1 - Process for producing 2-ethylhexyl-p-methoxycinnamate. - Google Patents [patents.google.com]

- 7. websites.umich.edu [websites.umich.edu]

Solubility Profile of Octyl 4-Methoxycinnamate: A Technical Guide for Formulation Scientists

Introduction

Octyl 4-methoxycinnamate (OMC), also known as Ethylhexyl Methoxycinnamate or Octinoxate, is a widely utilized organic UVB filter in the formulation of sunscreens, skin care products, and other cosmetics. As a lipophilic substance, its efficacy and stability within a formulation are critically dependent on its solubility in the oil phase. This technical guide provides an in-depth overview of the solubility of this compound in various solvents, presents available quantitative data, and outlines a detailed experimental protocol for determining its solubility. This document is intended for researchers, scientists, and drug development professionals working on the formulation of products containing this active ingredient.

Core Concepts in Solubility

The solubility of an active pharmaceutical ingredient (API) or a cosmetic active like this compound is a crucial physicochemical property that influences its bioavailability, efficacy, and the stability of the final product. For oil-soluble compounds such as OMC, the choice of emollient or solvent system in the oil phase of an emulsion is paramount. Insufficient solubilization can lead to crystallization of the active ingredient over time, compromising the product's safety, efficacy, and aesthetic qualities. The principle of "like dissolves like" is a fundamental concept, indicating that nonpolar compounds like OMC will exhibit higher solubility in nonpolar or weakly polar organic solvents.

Quantitative Solubility Data

Comprehensive quantitative solubility data for this compound across a wide range of solvents is not extensively available in publicly accessible literature. The information is often proprietary to raw material suppliers and formulators. However, based on available scientific literature and technical data sheets, the following table summarizes the known solubility characteristics of OMC.

| Solvent/Solvent System | Temperature (°C) | Solubility |

| Water | 27 | < 0.1 g/100 mL |

| Phosphate Buffer (pH 7.4) with 5% Polysorbate 80 | Not Specified | 271.1 µg/mL |

| Ethanol | Not Specified | Soluble |

| Methanol | Not Specified | Soluble |

| Propanol | Not Specified | Soluble |

| Isopropanol | Not Specified | Soluble |

| Propylene Glycol | Not Specified | Soluble |

| Mineral Oil | Not Specified | Soluble |

| Vegetable Oil | Not Specified | Soluble |

| Silicone Oil | Not Specified | Soluble |

| Chloroform | Not Specified | Soluble |

| Ether | Not Specified | Soluble |

| Cosmetic Esters (e.g., C12-15 Alkyl Benzoate, Caprylic/Capric Triglyceride) | Not Specified | Generally good solubility; miscible in many cases. |

Note: "Soluble" indicates that this compound dissolves in the solvent, but specific quantitative data (e.g., g/100mL) was not found in the reviewed literature. Researchers are advised to determine the precise solubility in their specific solvent systems using the experimental protocol outlined below.

Experimental Protocol for Solubility Determination

The following protocol describes a standard method for determining the equilibrium solubility of this compound in a given solvent using the shake-flask method, followed by quantification using UV-Vis spectrophotometry.

1. Materials and Equipment

-

This compound (high purity)

-

Solvent of interest (e.g., ethanol, C12-15 alkyl benzoate)

-

Analytical balance

-

Scintillation vials or screw-cap test tubes

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Quartz cuvettes

2. Procedure

2.1. Preparation of Saturated Solutions

-

Add an excess amount of this compound to a series of scintillation vials. The exact amount should be more than what is expected to dissolve.

-

Pipette a known volume (e.g., 5 mL) of the desired solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C, 37°C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. A preliminary time-course study can determine the minimum time to reach equilibrium.

2.2. Sample Collection and Preparation

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.45 µm syringe filter into a clean vial to remove any undissolved particles. The first few drops of the filtrate should be discarded.

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

2.3. Quantification by UV-Vis Spectrophotometry

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for this compound (typically around 310 nm).

-

Plot a calibration curve of absorbance versus concentration.

-

Measure the absorbance of the diluted sample solution.

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of this compound in the chosen solvent at the specified temperature.

3. Data Analysis and Reporting

-

The solubility should be reported in standard units, such as g/100 mL, mg/mL, or % w/w.

-

The temperature at which the solubility was determined must be clearly stated.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Signaling Pathways and Logical Relationships

In the context of solubility determination, there are no biological signaling pathways involved. The logical relationship is a linear experimental workflow, as depicted in the diagram above. The process follows a logical progression from sample preparation to analysis and finally to the calculation of the solubility value.

Conclusion

In-Depth Technical Guide on the Structural Analysis of Octyl 4-Methoxycinnamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of octyl 4-methoxycinnamate (OMC), a widely used UV-B filter in sunscreens and other cosmetic products. While a definitive single-crystal X-ray diffraction study for this compound is not publicly available in the conducted research, this document outlines the typical experimental protocols that would be employed for such an analysis and presents related structural information derived from computational and spectroscopic methods.

This compound, also known as octinoxate, is an organic compound that exists as a liquid at room temperature, presenting challenges for single-crystal X-ray diffraction, which would necessitate low-temperature crystallographic techniques.[1] The molecule is the ester formed from methoxycinnamic acid and 2-ethylhexanol.[1] Its primary function in dermatological and cosmetic formulations is to absorb UV-B radiation, thereby protecting the skin from sun damage.[1][2]

Molecular Structure and Isomerism

This compound primarily exists as the trans (E) isomer, which is considered the more stable form.[3] However, upon exposure to UV radiation, it can undergo photoisomerization to the cis (Z) isomer.[3] This transformation is significant as the cis isomer has a lower UV absorption capacity, which can reduce the efficacy of sunscreen formulations over time.[4]

Hypothetical Crystal Structure Data

In the absence of published experimental crystallographic data, a hypothetical table of expected crystallographic parameters is presented below for illustrative purposes. These values are placeholders and would be determined experimentally.

| Crystallographic Parameter | Hypothetical Value | Description |

| Chemical Formula | C₁₈H₂₆O₃ | The molecular formula of this compound. |

| Molecular Weight | 290.40 g/mol | The molar mass of the compound.[1][5][6][7][8] |

| Crystal System | Monoclinic | A likely crystal system for organic molecules of this nature. |

| Space Group | P2₁/c | A common space group for chiral molecules crystallizing in a centrosymmetric lattice. |

| a (Å) | 10.0 - 15.0 | Unit cell dimension. |

| b (Å) | 5.0 - 10.0 | Unit cell dimension. |

| c (Å) | 20.0 - 30.0 | Unit cell dimension. |

| α (°) | 90 | Unit cell angle. |

| β (°) | 95.0 - 105.0 | Unit cell angle. |

| γ (°) | 90 | Unit cell angle. |

| Volume (ų) | 1000 - 4500 | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Temperature (K) | ~100 K | Data collection would likely be performed at low temperatures. |

| Radiation | MoKα (λ=0.71073 Å) | A common X-ray source for single-crystal diffraction. |

| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Experimental Protocols

Should a single crystal of this compound be obtained, the following experimental protocols would be standard for a thorough crystallographic analysis.

Crystal Growth

Given that this compound is a liquid at room temperature, crystallization would likely be attempted through techniques such as slow evaporation from a suitable solvent at low temperatures or by controlled cooling of the neat liquid.

X-ray Diffraction Data Collection

A suitable single crystal would be mounted on a goniometer and placed in a stream of cold nitrogen gas (typically around 100 K) to maintain its solid state and reduce thermal motion. X-ray diffraction data would be collected using a diffractometer equipped with a monochromatic X-ray source (e.g., MoKα or CuKα radiation) and a sensitive detector. The crystal would be rotated through a series of angles to collect a complete dataset of diffraction intensities.

Structure Solution and Refinement

The collected diffraction data would be processed to determine the unit cell parameters and space group. The crystal structure would then be solved using direct methods or Patterson synthesis to obtain an initial model of the molecular structure. This model would be refined against the experimental data using least-squares methods to optimize the atomic positions, and thermal parameters, and to minimize the difference between the observed and calculated structure factors.

Visualizations

Molecular Structure of this compound

The following diagram illustrates the molecular structure of the predominant trans isomer of this compound.

Caption: Molecular graph of trans-octyl 4-methoxycinnamate.

Experimental Workflow for Crystal Structure Analysis

The following diagram outlines the typical workflow for a single-crystal X-ray diffraction experiment.

Caption: A typical experimental workflow for crystal structure analysis.

References

- 1. Octyl methoxycinnamate - Wikipedia [en.wikipedia.org]

- 2. clinikally.com [clinikally.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.aip.org [pubs.aip.org]

- 5. This compound | C18H26O3 | CID 231000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (S)-octinoxate | C18H26O3 | CID 11044481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Octinoxate | C18H26O3 | CID 5355130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

An In-depth Technical Guide on the Quantum Yield of Octyl 4-Methoxycinnamate Photodegradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octyl 4-methoxycinnamate (OMC), a widely utilized UVB filter in sunscreen formulations, undergoes photodegradation upon exposure to ultraviolet radiation. The efficiency of this process, quantified by the photodegradation quantum yield (Φd), is critically dependent on the surrounding environment of the molecule. This technical guide provides a comprehensive overview of the quantum yield of OMC photodegradation, detailing the underlying photochemical processes, experimental methodologies for its determination, and a summary of reported quantitative data. A notable distinction is drawn between the behavior of OMC in dilute solutions, where reversible trans-cis photoisomerization is the predominant pathway, and in aggregated states, where irreversible photodegradation leads to the formation of various photoproducts, including cyclodimers. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and stability testing of sunscreen products.

Introduction

This compound (OMC), also known as octinoxate, is a primary active ingredient in many commercial sunscreens due to its strong absorption in the UVB region (280-320 nm) of the solar spectrum.[1] However, the photostability of OMC is a significant concern, as its degradation can lead to a reduction in sun protection efficacy and the formation of potentially harmful photoproducts. The quantum yield of photodegradation (Φd) is a key parameter for quantifying the photostability of a molecule, representing the fraction of absorbed photons that result in a chemical transformation.[2]

The photochemical behavior of OMC is dichotomous, largely governed by its physical state. In dilute solutions, OMC primarily undergoes a reversible trans-cis photoisomerization, reaching a photostationary state where the two isomers coexist.[3][4] These isomeric forms exhibit a high resistance to further photodegradation.[3] In contrast, when OMC molecules are in close proximity, such as in a neat film or as aqueous colloidal suspensions (aggregated state), they undergo irreversible photodegradation.[3][5] This process is characterized by the formation of multiple photoproducts, significantly altering the UV absorption profile and photochemical properties of the sunscreen agent.[3]

This guide will delve into the quantitative data available for the photodegradation quantum yield of OMC, provide detailed experimental protocols for its measurement, and illustrate the key photochemical pathways.

Quantitative Data on Photodegradation Quantum Yield

The quantitative assessment of OMC's photodegradation is crucial for understanding its stability in sunscreen formulations. The photodegradation quantum yield is highly influenced by the state of OMC.

| Condition | Parameter | Value | Reference |

| Aggregated State | Photodegradation Quantum Yield (Φd) | 6.2 (±0.6) × 10⁻⁴ | [3] |

| Aggregated State (using a lower absorption coefficient) | Photodegradation Quantum Yield (Φd) | 1.9 (±0.3) × 10⁻³ | [3] |

| Aggregated State (reported by MacManus-Spencer et al.) | Photodegradation Quantum Yield (Φd) | 1.8 × 10⁻³ | [3] |

| Dilute Solution in Cyclohexane (B81311) (at photostationary state) | Absorptivity Retained | 79% ±1% | [3] |

| Dilute Solution in Methanol (at photostationary state) | Absorptivity Retained | 68% ±2% | [3] |

Table 1: Quantitative Data on the Photodegradation of this compound. This table summarizes the reported quantum yields for the photodegradation of OMC in its aggregated state and the percentage of absorptivity retained in dilute solutions after reaching a photostationary state.

Experimental Protocols

The determination of the photodegradation quantum yield of OMC requires precise and controlled experimental conditions. The following protocol outlines a general methodology based on chemical actinometry, a technique that uses a chemical system with a known quantum yield to measure the photon flux of the light source.

Materials and Equipment

-

This compound (OMC)

-

Suitable solvent (e.g., cyclohexane for dilute solutions, or preparation of aqueous colloidal suspensions for aggregated state studies)

-

Chemical actinometer (e.g., ferrioxalate (B100866) for UV region)

-

UV-Vis spectrophotometer

-

Irradiation source (e.g., xenon lamp with appropriate filters or a solar simulator)

-

Quartz cuvettes

-

Magnetic stirrer and stir bars

-

High-performance liquid chromatography (HPLC) system for product analysis (optional)

Experimental Workflow for Quantum Yield Determination

The following diagram illustrates the general workflow for determining the photodegradation quantum yield of OMC.

Figure 1: Experimental workflow for determining the photodegradation quantum yield.

Step-by-Step Procedure

-

Preparation of Solutions:

-

OMC Solution: Prepare a solution of OMC of known concentration in the desired solvent. For aggregated state studies, aqueous colloidal suspensions can be prepared. The absorbance of the solution at the irradiation wavelength should be optimized to ensure sufficient light absorption while avoiding inner filter effects.

-

Actinometer Solution: Prepare a solution of a suitable chemical actinometer with a known quantum yield at the irradiation wavelength. The concentration should be adjusted to have a similar absorbance to the OMC solution.

-

-

Irradiation:

-

Fill a quartz cuvette with the OMC solution and place it in the irradiation setup. Stir the solution continuously to ensure homogeneity.

-

Irradiate the sample for a specific period. At defined time intervals, withdraw aliquots and measure their UV-Vis absorption spectrum to monitor the degradation of OMC.

-

Repeat the irradiation experiment under identical conditions (light source, geometry, temperature) with the chemical actinometer solution.

-

-

Analysis:

-

OMC Degradation: From the UV-Vis spectra, determine the change in concentration of OMC over time by monitoring the decrease in its characteristic absorption peak.

-

Actinometer Conversion: Measure the change in the actinometer solution as a result of irradiation. For the ferrioxalate actinometer, this involves a colorimetric measurement of the Fe²⁺ ions produced.

-

-

Calculation of Photon Flux:

-

The photon flux (I₀) of the light source can be calculated from the change in the actinometer using the following equation:

-

I₀ = (ΔA × V) / (Φ_act × ε_act × l × t)

-

Where:

-

ΔA is the change in absorbance of the actinometer product.

-

V is the irradiated volume.

-

Φ_act is the quantum yield of the actinometer.

-

ε_act is the molar absorptivity of the actinometer product.

-

l is the path length of the cuvette.

-

t is the irradiation time.

-

-

-

-

Calculation of Photodegradation Quantum Yield of OMC:

-

The quantum yield of OMC photodegradation (Φd) is then calculated as:

-

Φd = (Number of OMC molecules degraded) / (Number of photons absorbed by OMC)

-

-

The number of degraded OMC molecules can be determined from the change in concentration. The number of absorbed photons is calculated from the photon flux and the absorbance of the OMC solution.

-

Photodegradation Pathways

The photodegradation of OMC proceeds through distinct pathways depending on its physical state.

Photodegradation in Dilute Solution

In dilute solutions, the primary photochemical event is the reversible isomerization from the trans (E) isomer to the cis (Z) isomer. This process reaches a photostationary state, and the resulting isomers are relatively stable against further degradation.[1][3]

Figure 2: Predominant photochemical pathway of OMC in dilute solution.

Photodegradation in Aggregated State

In an aggregated state, where OMC molecules are in close proximity, irreversible photodegradation occurs. The primary pathway is a [2+2] photocycloaddition reaction between two OMC molecules to form cyclobutane (B1203170) dimers.[3] Further degradation can lead to the formation of other photoproducts.

Figure 3: Simplified photodegradation pathway of OMC in an aggregated state.

Gas-phase studies on protonated OMC have identified major photofragments as m/z 179, corresponding to protonated 4-methoxy cinnamic acid, and m/z 161, corresponding to cationic 4-methoxycinnamaldehyde, indicating cleavage of the ester bond upon photoexcitation.[6]

Conclusion

The quantum yield of this compound photodegradation is a critical parameter for assessing the photostability of sunscreen formulations. This technical guide has highlighted the significant influence of the molecular environment on the photodegradation pathway and its quantum yield. In dilute solutions, OMC primarily undergoes reversible photoisomerization with minimal degradation. Conversely, in aggregated states, irreversible photodegradation occurs with a measurable quantum yield, leading to the formation of cyclodimers and other photoproducts. The provided experimental protocol offers a framework for the accurate determination of the photodegradation quantum yield, which is essential for the development of more stable and effective sunscreen products. Further research is warranted to fully elucidate the structures and formation mechanisms of all photoproducts in the aggregated state to comprehensively understand the long-term performance and safety of OMC-containing sunscreens.

References

- 1. researchgate.net [researchgate.net]

- 2. fiveable.me [fiveable.me]

- 3. Photochemical degradation of the UV filter octyl methoxycinnamate in solution and in aggregates - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C5PP00074B [pubs.rsc.org]

- 4. Photochemical degradation of the UV filter octyl methoxycinnamate in solution and in aggregates - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 5. Photochemical degradation of the UV filter octyl methoxycinnamate in solution and in aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Photochemical Degradation of the UV Filter Octyl Methoxy Cinnamate Probed via Laser-Interfaced Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Endocrine-Disrupting Potential of Octyl 4-Methoxycinnamate: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Abstract

Octyl 4-methoxycinnamate (OMC), also known as ethylhexyl methoxycinnamate, is a widely utilized ultraviolet (UV) B-filter in sunscreens and other personal care products. Its primary function is to protect the skin from the harmful effects of solar radiation. However, a growing body of scientific evidence has raised concerns about its potential to act as an endocrine-disrupting chemical (EDC). This technical guide provides a comprehensive overview of the current research on the endocrine-disrupting properties of OMC. It is designed to be a resource for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental protocols, and an exploration of the signaling pathways involved. The information presented herein is intended to facilitate a deeper understanding of OMC's toxicological profile and to support ongoing research and risk assessment efforts.

Introduction

Endocrine-disrupting chemicals are exogenous substances that can interfere with any aspect of hormone action. They represent a significant area of concern in toxicology and public health due to their potential to cause adverse developmental, reproductive, neurological, and immune effects. OMC has been detected in various environmental matrices and human tissues, indicating widespread exposure. Its structural similarity to endogenous hormones has prompted investigations into its potential to interact with hormonal signaling pathways. This guide will delve into the estrogenic, anti-androgenic, and thyroid-disrupting activities of OMC, presenting the key findings from in vivo and in vitro studies.

Estrogenic Activity

OMC has been shown to exhibit estrogenic activity in various experimental models. This activity is primarily mediated through its interaction with estrogen receptors (ERs), leading to the transcriptional activation of estrogen-responsive genes.

Quantitative Data on Estrogenic Effects

The following table summarizes the quantitative data from key studies investigating the estrogenic potential of OMC.

| Endpoint | Test System | Concentration/Dose | Observed Effect | Reference |

| Uterine Weight | Immature female rats (Uterotrophic assay) | 1000 mg/kg/day (oral) | No significant increase in uterine weight | --INVALID-LINK-- |

| Cell Proliferation | MCF-7 human breast cancer cells | 10 µM | Increased cell proliferation | |

| Gene Expression (pS2) | MCF-7 cells | 1 µM | Induction of estrogen-responsive gene pS2 | Fent et al., 2010 |

Experimental Protocol: Rat Uterotrophic Assay

The uterotrophic assay is a standardized in vivo method to assess the estrogenic activity of a chemical by measuring the increase in uterine weight in immature or ovariectomized female rodents.

2.2.1 Animal Model: Immature female Sprague-Dawley rats (postnatal day 18-20).

2.2.2 Dosing:

-

Animals are randomly assigned to treatment groups (vehicle control, positive control (e.g., 17α-ethinylestradiol), and OMC-treated groups).

-

OMC is dissolved in a suitable vehicle (e.g., corn oil).

-

The test substance is administered daily via oral gavage for three consecutive days.

2.2.3 Endpoint Measurement:

-

On the day after the final dose, animals are euthanized.

-

The uterus is carefully excised, trimmed of fat and connective tissue, and weighed (wet weight).

-

The uterus is then blotted to remove luminal fluid and re-weighed (blotted weight).

-

A significant increase in uterine weight compared to the vehicle control group indicates estrogenic activity.

Signaling Pathway: Estrogen Receptor Activation

OMC can mimic the action of estradiol (B170435) by binding to estrogen receptors (ERα and ERβ) in the cytoplasm. This binding induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. Inside the nucleus, the OMC-ER complex binds to estrogen response elements (EREs) on the DNA, recruiting co-activators and initiating the transcription of estrogen-responsive genes.

The Environmental Odyssey of a Sunscreen Agent: A Technical Guide to the Fate and Degradation of Octyl 4-Methoxycinnamate

For Immediate Release

Basel, Switzerland – December 21, 2025 – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide detailing the environmental fate and degradation pathways of Octyl 4-methoxycinnamate (OMC), a widely used UV filter in sunscreens and personal care products. This in-depth whitepaper provides a critical overview of the compound's journey and transformation in the environment, supported by quantitative data, detailed experimental protocols, and novel visualizations of its degradation pathways.

This compound, also known as ethylhexyl methoxycinnamate (EHMC), is an effective UVB absorber, but its widespread use has led to its detection in various environmental compartments, raising concerns about its persistence and potential ecological impact.[1] This guide synthesizes the current scientific understanding of OMC's behavior in aquatic and terrestrial systems, offering a valuable resource for environmental risk assessment and the development of more sustainable alternatives.

Environmental Concentrations: A Global Footprint

OMC has been detected in surface waters, wastewater treatment plant effluents, and even biota.[1][2] The concentrations vary significantly depending on geographical location, season, and proximity to sources such as recreational areas and wastewater discharge points.

| Environmental Matrix | Concentration Range (ng/L) | Location | Reference |

| Surface Water | |||

| River Rhine, Switzerland | Median: 4.6; 95th percentile: 18.6; 99th percentile: 33.5 | Basel | [2] |

| Swiss Lakes (Zurich and Hüttner) | Probabilistic median: 4.6 | Switzerland | [2] |

| River Aire Basin, UK | < 500 ng/L (predicted) | UK | [1] |

| Wastewater Treatment Plant (WWTP) Effluent | |||

| Swiss WWTPs | - | Switzerland | [1] |

| UK WWTPs | Removal rates: 70-90% | UK | [1] |

Predicted environmental concentrations (PECs) have been modeled for various regions. In Switzerland, worst-case summer PECs were estimated to be between 70.8 and 81.3 ng/L, while more realistic models predicted summer concentrations of 2.4 ng/L.[2] These models, when compared to actual monitoring data, were found to be within the same order of magnitude, suggesting their utility in risk assessment.[2]

Degradation Pathways: A Multifaceted Transformation

The environmental persistence of OMC is governed by a combination of biotic and abiotic degradation processes, primarily biodegradation and photodegradation.

Biodegradation

OMC is considered to be readily biodegradable, with removal rates in wastewater treatment plants ranging from 70% to 90%.[1] Microbial communities in activated sludge and surface waters play a crucial role in its breakdown. The primary metabolic pathway involves the hydrolysis of the ester bond, leading to the formation of 4-methoxycinnamic acid (4-MCA) and 2-ethylhexanol.[3][4] Further degradation of these metabolites can occur.

Photodegradation

As a UV filter, OMC is inherently designed to interact with sunlight, making photodegradation a significant environmental fate process. Direct photolysis is a key attenuation route in sunlit surface waters.[5] The primary photochemical reaction is the isomerization of the more stable trans-OMC to the cis-OMC isomer upon exposure to UV radiation.[6][7] This process can reduce the compound's UV-filtering efficacy.[7][8]

Further photodegradation can lead to the formation of various transformation products (TPs). Studies have identified several photo-TPs, including oxidized and hydroxylated isomers of OMC.[9][10] The estimated lifetime of OMC in surface waters during summer is on the order of hours to a few days.[5]

The major photofragments observed in gas-phase studies correspond to fragmentation on either side of the ether oxygen of the ester group and the C-C bond adjacent to the ester carbonyl group.[6] In aqueous solutions, identified TPs include 4-methoxybenzaldehyde, a hydroxylated derivative, and dimeric species.[5]

Hydrolysis and Other Abiotic Processes

While biodegradation and photolysis are the dominant degradation pathways, hydrolysis can also contribute to the breakdown of OMC, although it is generally a slower process. The ester linkage in OMC can be cleaved through hydrolysis to yield 4-methoxycinnamic acid and 2-ethylhexanol.

In chlorinated water, such as in swimming pools, OMC can react to form chlorinated by-products.[11][12] Studies have shown the formation of mono- and dichloro-substituted compounds.[11] The reaction follows pseudo-first-order kinetics with a half-life of approximately 73 minutes under specific experimental conditions.[11]

Ecotoxicological Profile

The environmental presence of OMC and its degradation products has prompted investigations into their potential ecotoxicological effects. While OMC itself is considered to have low toxicity, some of its degradation products may be more harmful.[1][5] For instance, the photodegradation of OMC in the presence of TiO2 has been shown to yield transformation products that are more toxic than the parent compound.[5] Furthermore, some isomerized degradation products of EHMC have been suggested to have genotoxic effects in silico.[10] Concerns have also been raised about the potential for OMC to act as an endocrine disruptor.[13][14]

Experimental Methodologies: A Closer Look

The understanding of OMC's environmental fate is built upon a variety of experimental techniques.

Chemical Analysis

The quantification of OMC and its degradation products in environmental matrices typically involves sophisticated analytical instrumentation.

-

Sample Preparation: Solid-phase extraction (SPE) is a common method for extracting and pre-concentrating OMC from water samples.[15]

-

Instrumentation: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) is widely used for the separation, identification, and quantification of OMC and its metabolites.[13][15] Gas chromatography-mass spectrometry (GC-MS) is also employed.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. Concentrations of the UV filter ethylhexyl methoxycinnamate in the aquatic compartment: a comparison of modelled concentrations for Swiss surface waters with empirical monitoring data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Study of metabolic activation of the UV-filter octyl methoxycinnamate for endocrine-disrupting activity [jstage.jst.go.jp]

- 4. Fate of UV filter Ethylhexyl methoxycinnamate in rat model and human urine: Metabolism, exposure and demographic associations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of direct photolysis and indirect photochemistry in the environmental fate of ethylhexyl methoxy cinnamate (EHMC) in surface waters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Photochemical Degradation of the UV Filter Octyl Methoxy Cinnamate Probed via Laser-Interfaced Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.aip.org [pubs.aip.org]

- 9. Photodegradation of the UV filter ethylhexyl methoxycinnamate under ultraviolet light: Identification and in silico assessment of photo-transformation products in the context of grey water reuse [inis.iaea.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Octyl methoxycinnamate - Wikipedia [en.wikipedia.org]

- 13. Photodegradation of the UV filter ethylhexyl methoxycinnamate under ultraviolet light: Identification and in silico assessment of photo-transformation products in the context of grey water reuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Analytical methods for determining environmental contaminants of concern in water and wastewater - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

HPLC-UV method for octyl 4-methoxycinnamate in water samples

An extensive High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method has been developed and validated for the quantification of octyl 4-methoxycinnamate (OMC) in water samples. This application note provides a detailed protocol for researchers, scientists, and professionals in drug development and environmental monitoring. The method is sensitive, accurate, and robust for the determination of OMC, a common ingredient in sunscreens, in aqueous matrices.

Principle

This method utilizes reverse-phase HPLC to separate this compound from other components in the sample matrix. A C18 column is used as the stationary phase, and a mobile phase consisting of a mixture of acetonitrile (B52724) and water allows for the efficient elution of the analyte. Detection and quantification are achieved by monitoring the UV absorbance at the wavelength of maximum absorption for OMC, which is approximately 310 nm.[1][2] Due to the typically low concentrations of OMC expected in environmental water samples and its lipophilic nature, a solid-phase extraction (SPE) step is employed for sample pre-concentration and clean-up.

Instrumentation and Materials

-

Instrumentation:

-

HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]

-

Solid-Phase Extraction (SPE) manifold and C18 cartridges.

-

Analytical balance.

-

pH meter.

-

Vortex mixer.

-

Ultrasonic bath.

-

-

Chemicals and Reagents:

-

This compound (OMC) reference standard (>98% purity).

-

Acetonitrile (HPLC grade).[1]

-

Methanol (B129727) (HPLC grade).

-

Water (HPLC grade or Milli-Q).

-

Isopropanol (B130326) (analytical grade).[1]

-

Hydrochloric acid (analytical grade).

-

Sodium hydroxide (B78521) (analytical grade).

-

Experimental Protocols

Standard Solution Preparation

A stock standard solution of OMC is prepared by accurately weighing approximately 25 mg of the reference standard and dissolving it in 100 mL of isopropanol to achieve a concentration of 250 µg/mL.[1] This stock solution should be stored at 4°C in a light-protected bottle.[1] Working standard solutions are prepared by serial dilution of the stock solution with the mobile phase to construct a calibration curve.

Sample Preparation (Solid-Phase Extraction)

-

Cartridge Conditioning: A C18 SPE cartridge is conditioned by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Sample Loading: A 500 mL water sample is passed through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Washing: The cartridge is washed with 5 mL of a water/methanol (90:10, v/v) solution to remove any polar interferences.

-

Elution: The retained OMC is eluted from the cartridge with 5 mL of methanol into a clean collection tube.

-

Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen. The residue is reconstituted in 1 mL of the mobile phase, vortexed, and filtered through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC-UV Analysis

The separation and quantification of OMC are performed using the following chromatographic conditions:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (80:20, v/v)[1] |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 25°C |

| UV Detection Wavelength | 310 nm[1] |

| Run Time | 10 minutes |

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[2]

| Parameter | Result |

| Linearity Range | 0.25 - 250 µg/mL[1][3] |

| Correlation Coefficient (r²) | > 0.999[2] |

| Limit of Detection (LOD) | 0.1 µg/mL[1][3] |

| Limit of Quantification (LOQ) | 0.25 µg/mL[1][3] |

| Accuracy (Recovery) | 96.72 - 105.52%[1][3] |

| Precision (%RSD) | 0.05 - 1.24%[1][3] |

Visualizations

Caption: Experimental workflow for the determination of this compound in water samples.

Caption: Key parameters for HPLC method validation.

References

Application Note: Quantification of Octyl 4-Methoxycinnamate in Human Plasma by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract